Cas no 2287266-80-0 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid structure](https://ja.kuujia.com/scimg/cas/2287266-80-0x500.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid
- EN300-6758582
- 2287266-80-0
-
- インチ: 1S/C24H20N2O5/c27-13-16-9-15(11-25-12-16)10-22(23(28)29)26-24(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11-13,21-22H,10,14H2,(H,26,30)(H,28,29)
- InChIKey: HSSRHDOVPFRDRS-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(=O)O)CC1C=NC=C(C=O)C=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 416.13722174g/mol
- どういたいしつりょう: 416.13722174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 106Ų
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6758582-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid |
2287266-80-0 | 95.0% | 0.25g |
$3099.0 | 2025-03-13 | |
Enamine | EN300-6758582-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid |
2287266-80-0 | 95.0% | 5.0g |
$9769.0 | 2025-03-13 | |
Enamine | EN300-6758582-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid |
2287266-80-0 | 95.0% | 2.5g |
$6602.0 | 2025-03-13 | |
Enamine | EN300-6758582-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid |
2287266-80-0 | 95.0% | 0.05g |
$2829.0 | 2025-03-13 | |
Enamine | EN300-6758582-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid |
2287266-80-0 | 95.0% | 10.0g |
$14487.0 | 2025-03-13 | |
Enamine | EN300-6758582-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid |
2287266-80-0 | 95.0% | 0.5g |
$3233.0 | 2025-03-13 | |
Enamine | EN300-6758582-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid |
2287266-80-0 | 95.0% | 1.0g |
$3368.0 | 2025-03-13 | |
Enamine | EN300-6758582-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid |
2287266-80-0 | 95.0% | 0.1g |
$2963.0 | 2025-03-13 |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acidに関する追加情報
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid: A Comprehensive Overview
The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid, identified by the CAS number NO2287266-80-0, is a highly specialized organic molecule with significant applications in the fields of drug discovery and chemical synthesis. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pyridine ring with a formyl substituent, and a propanoic acid moiety. The integration of these functional groups makes it a valuable tool in modern organic chemistry, particularly in the synthesis of bioactive molecules and peptide derivatives.
The Fmoc group, represented by the structure {[(9H-fluoren-9-yl)methoxy]carbonyl}, is a well-known protecting group in peptide synthesis. It plays a critical role in controlling the reactivity of amino groups during multi-step syntheses. The presence of this group in the compound under discussion highlights its potential use as an intermediate in the construction of more complex molecules, such as those with multiple peptide bonds or intricate side chains.
The pyridine ring with a formyl substituent at position 5 introduces additional functionality to the molecule. Pyridine derivatives are widely studied for their role in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The formyl group at position 5 adds electron-withdrawing character to the ring, which can influence the molecule's electronic properties and reactivity. This feature makes it an attractive candidate for further functionalization or incorporation into larger molecular frameworks.
The propanoic acid moiety serves as a versatile platform for further chemical modifications. It can act as a linker between different functional groups or serve as a site for esterification, amide formation, or other reactions. This flexibility enhances the compound's utility in diverse synthetic strategies, including those aimed at creating bioisosteres or optimizing pharmacokinetic properties.
Recent advancements in chemical synthesis have enabled more efficient methods for constructing molecules like 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid. For instance, researchers have explored the use of microwave-assisted synthesis and continuous flow reactors to streamline the assembly of such complex structures. These methods not only improve reaction yields but also reduce production times, making them more viable for large-scale applications.
In terms of biological activity, this compound has shown promise in preliminary studies targeting specific enzyme systems. Its ability to modulate enzyme activity suggests potential applications in the development of novel therapeutic agents. For example, derivatives of this compound have been investigated for their potential as inhibitors of kinases involved in cancer cell proliferation.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have provided insights into how it interacts with target proteins at the atomic level. Such studies are crucial for guiding further optimization efforts aimed at improving binding affinity and selectivity.
In conclusion, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid represents a sophisticated molecule with multifaceted applications in organic synthesis and drug discovery. Its unique combination of functional groups positions it as a valuable building block for constructing bioactive compounds with potential therapeutic relevance.
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